molecular formula C11H13Cl2NO2 B3972385 2-(2,4-dichlorophenoxy)-N-ethylpropanamide

2-(2,4-dichlorophenoxy)-N-ethylpropanamide

Cat. No.: B3972385
M. Wt: 262.13 g/mol
InChI Key: STRPLFLYAQPVHS-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-ethylpropanamide is an organic compound that belongs to the class of phenoxy herbicides. This compound is primarily used in agricultural settings to control broadleaf weeds. It is known for its effectiveness in promoting uncontrolled growth in target plants, leading to their eventual death. The compound is widely used due to its relatively low cost and high efficacy.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-3-14-11(15)7(2)16-10-5-4-8(12)6-9(10)13/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRPLFLYAQPVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792728
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-ethylpropanamide typically involves the reaction of 2,4-dichlorophenol with ethyl chloroformate to form 2,4-dichlorophenyl ethyl carbonate. This intermediate is then reacted with ammonia to yield 2-(2,4-dichlorophenoxy)-N-ethylpropanamide. The reaction conditions generally include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of 2-(2,4-dichlorophenoxy)-N-ethylpropanamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-ethylpropanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various chlorinated phenoxy derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated phenoxy derivatives, which can have different levels of herbicidal activity.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-ethylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of phenoxy herbicides and their environmental impact.

    Biology: The compound is used to investigate the effects of herbicides on plant physiology and biochemistry.

    Medicine: Research is ongoing to explore the potential use of phenoxy derivatives in developing new pharmaceuticals.

    Industry: The compound is used in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-ethylpropanamide involves its uptake by plants, where it mimics the natural plant hormone auxin. This leads to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include auxin receptors and transport proteins, which are crucial for the regulation of plant growth and development.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar properties but higher toxicity.

    Mecoprop (MCPP): A phenoxy herbicide used for controlling broadleaf weeds.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-ethylpropanamide is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Unlike some other phenoxy herbicides, it has a lower environmental impact and reduced toxicity to non-target organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4-dichlorophenoxy)-N-ethylpropanamide
Reactant of Route 2
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2-(2,4-dichlorophenoxy)-N-ethylpropanamide

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